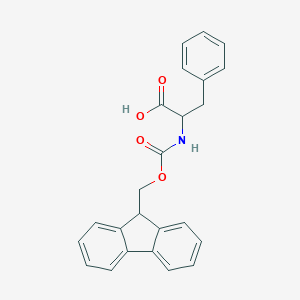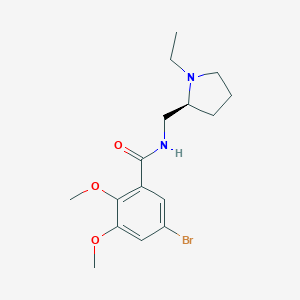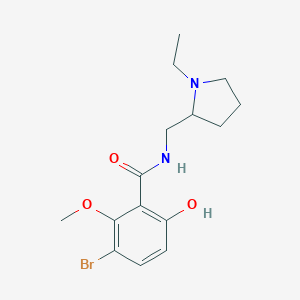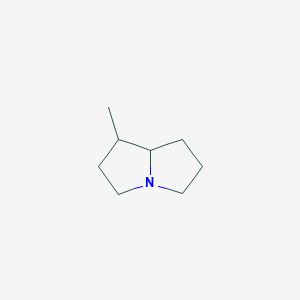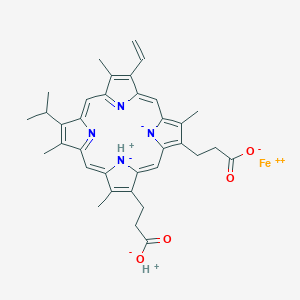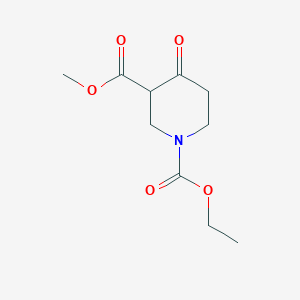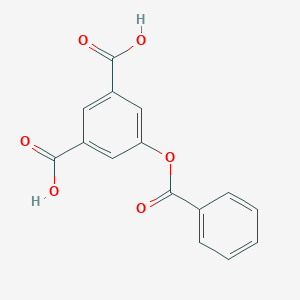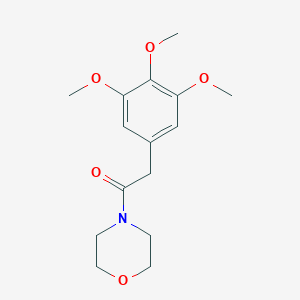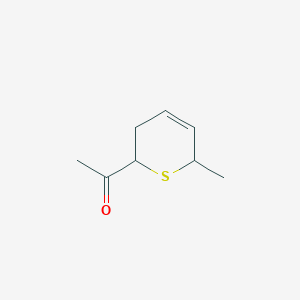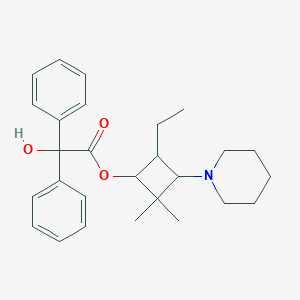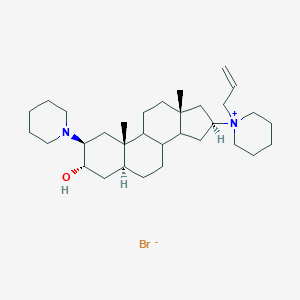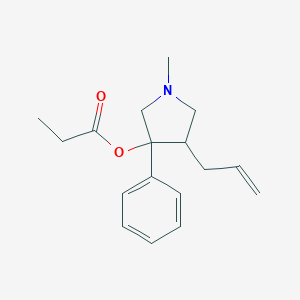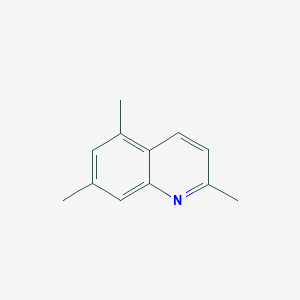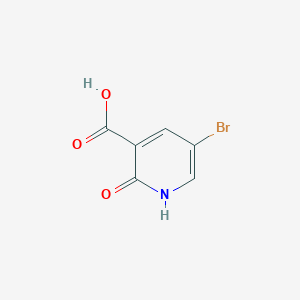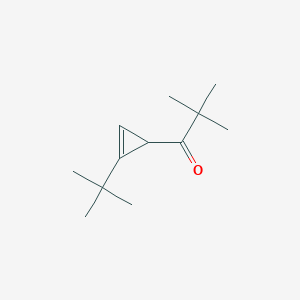
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- is a chemical compound that belongs to the class of ketones. It is also known as 2,2-dimethyl-1-(2-tert-butylcycloprop-1-enyl) propan-1-one. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- can cause a reduction in the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research involving 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl-. One area of interest is its potential as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Another area of interest is its potential as a therapeutic agent for the treatment of pain and inflammation. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Méthodes De Synthèse
The synthesis of 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- can be achieved through several methods. One of the most common methods involves the reaction of 2-tert-butyl-2-cyclopropen-1-one with acetone in the presence of a strong acid catalyst such as sulfuric acid. This method yields a high yield of the desired product.
Applications De Recherche Scientifique
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- has a wide range of potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
19576-21-7 |
|---|---|
Nom du produit |
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- |
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-(2-tert-butylcycloprop-2-en-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H20O/c1-11(2,3)9-7-8(9)10(13)12(4,5)6/h7-8H,1-6H3 |
Clé InChI |
NQCHIAZTRFTROO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC1C(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC1C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



